

"2-Bromo-4-(trifluoromethoxy)phenol" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethoxy)phenol
Cat. No.:	B1287632

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of **2-Bromo-4-(trifluoromethoxy)phenol**, a key intermediate in various fields of chemical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications, with a focus on data presentation and experimental context.

Physicochemical Properties

2-Bromo-4-(trifluoromethoxy)phenol is a substituted phenol derivative with the molecular formula $C_7H_4BrF_3O_2$.^[1] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique electronic and steric properties that are valuable in organic synthesis. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.^[1]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	$C_7H_4BrF_3O_2$	[1]
Molecular Weight	257.01 g/mol	[1]
CAS Number	200956-13-4	[1]
Appearance	Not explicitly available; likely a solid or oil	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Spectroscopic Characteristics

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Bromo-4-(trifluoromethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

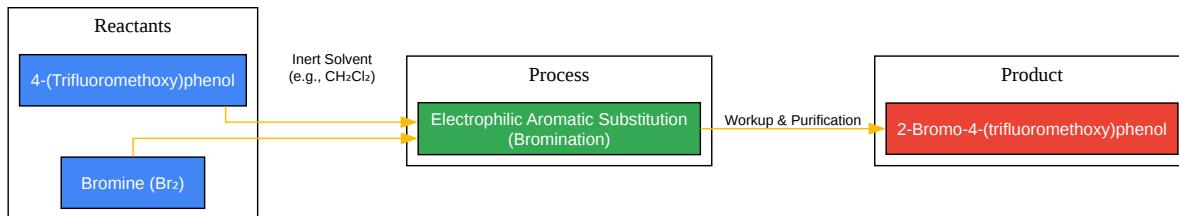
- 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the bromine and trifluoromethoxy substituents.[\[1\]](#) The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.[\[1\]](#)
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts.
- ^{19}F NMR: Fluorine NMR is a key technique for confirming the presence of the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms.[\[1\]](#) The chemical shift of this signal provides insight into the electronic environment of the $-OCF_3$ group.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-4-(trifluoromethoxy)phenol** will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- C-O stretch: A strong band around 1200-1250 cm^{-1} for the aryl ether linkage.
- C-F stretches: Strong, characteristic absorptions in the 1000-1300 cm^{-1} region, indicative of the trifluoromethoxy group.^[1]
- C-Br stretch: A weaker band at lower wavenumbers, typically in the 500-600 cm^{-1} range.^[1]
- Aromatic C-H and C=C stretches: Signals in their respective typical regions.

Mass Spectrometry (MS)


Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) will be observed for the molecular ion and any bromine-containing fragments, aiding in structural confirmation.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-(trifluoromethoxy)phenol** is not readily available in the provided search results, a plausible synthetic route can be inferred from general chemical principles and analogous reactions. A likely method involves the electrophilic bromination of 4-(trifluoromethoxy)phenol.

Proposed Synthesis Workflow

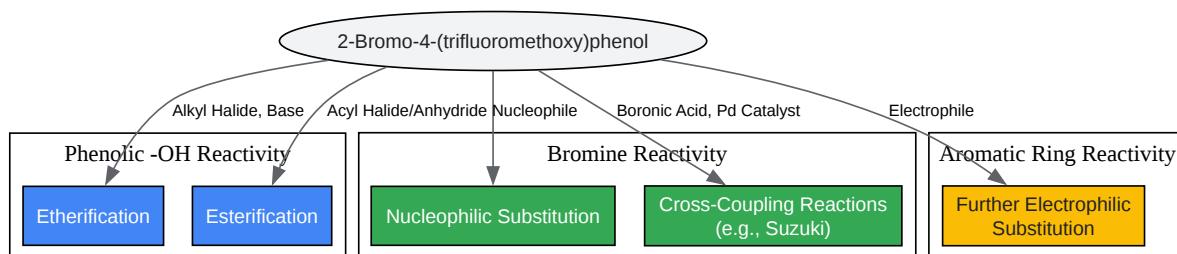
The diagram below illustrates a potential synthetic pathway for **2-Bromo-4-(trifluoromethoxy)phenol**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-4-(trifluoromethoxy)phenol**.

General Experimental Protocol

- Dissolution: Dissolve 4-(trifluoromethoxy)phenol in a suitable inert solvent, such as dichloromethane or acetic acid, in a reaction vessel.
- Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine (Br_2), either neat or dissolved in the same solvent, to the reaction mixture with constant stirring.
- Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction with a reducing agent, such as aqueous sodium thiosulfate, to remove any excess bromine. Extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate it under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.


Reactivity and Potential Transformations

The chemical reactivity of **2-Bromo-4-(trifluoromethoxy)phenol** is dictated by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the bromine substituent.

Key Reactions

- Reactions of the Phenolic -OH Group:
 - Etherification: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide to form an ether. This modifies the compound's solubility and electronic properties.[1]
 - Esterification: Reaction with an acyl chloride or carboxylic anhydride yields an ester, which can be useful for creating prodrugs or modifying biological activity.[1]
- Reactions involving the Bromine Atom:
 - Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, a reaction activated by the electron-withdrawing trifluoromethoxy group.[1]
 - Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This is a powerful method for building molecular complexity.
- Reactions of the Aromatic Ring:
 - Further Electrophilic Substitution: The existing substituents will direct any further electrophilic attack on the aromatic ring. The strong activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

The diagram below illustrates the key reactive sites and potential transformations.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **2-Bromo-4-(trifluoromethoxy)phenol**.

Biological Activity and Applications

The structural motifs present in **2-Bromo-4-(trifluoromethoxy)phenol** make it a valuable building block in medicinal chemistry and agrochemical research.

- **Drug Discovery:** The trifluoromethoxy group is often incorporated into potential drug molecules to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability (due to increased lipophilicity).^[1] The bromine atom serves as a handle for further synthetic modifications to explore structure-activity relationships (SAR).^[1]
- **Enzyme Inhibition:** Phenolic compounds are known to interact with a variety of biological targets. The specific substitution pattern of this molecule could lead to selective inhibition of certain enzymes.^[1]
- **Agrochemicals:** Similar halogenated and fluorinated phenols are used as intermediates in the synthesis of herbicides and fungicides.
- **Material Science:** The unique electronic properties of this compound could make it a precursor for specialty polymers and other high-performance materials.^[1]

Safety and Handling

Based on safety data for similar compounds, **2-Bromo-4-(trifluoromethoxy)phenol** should be handled with care.

- Hazard Classification: It is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[2][3][4]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[2][3][4]
 - Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands thoroughly after handling.[2]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[2][3]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
 - If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[2][3]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][4] Store locked up.[3][4]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-(trifluoromethoxy)phenol | 200956-13-4 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-Bromo-4-(trifluoromethoxy)phenol" properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287632#2-bromo-4-trifluoromethoxy-phenol-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com